Biphenyl 3-carboxylic acid methyl ester

Overview

Description

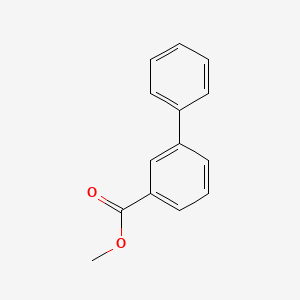

Biphenyl 3-carboxylic acid methyl ester is an organic compound with the molecular formula C14H12O2 It is a derivative of biphenyl, where a carboxylic acid group is attached to the third carbon of one of the phenyl rings, and this carboxylic acid group is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Biphenyl 3-carboxylic acid methyl ester can be synthesized through several methods. One common approach involves the esterification of biphenyl-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .

Another method involves the use of acid chlorides. Biphenyl-3-carboxylic acid can be converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2). The acid chloride is then reacted with methanol to form the methyl ester .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Biphenyl 3-carboxylic acid methyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to biphenyl-3-carboxylic acid and methanol under acidic or basic conditions.

Reduction: Reduction of the ester can yield the corresponding alcohol, biphenyl-3-methanol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Hydrolysis: Biphenyl-3-carboxylic acid and methanol.

Reduction: Biphenyl-3-methanol.

Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Biphenyl 3-carboxylic acid methyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Mechanism of Action

The mechanism of action of biphenyl 3-carboxylic acid methyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of biphenyl-3-carboxylic acid and methanol . In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from reducing agents .

Comparison with Similar Compounds

Similar Compounds

Biphenyl-2-carboxylic acid methyl ester: Similar structure but with the carboxylic acid group on the second carbon.

Biphenyl-4-carboxylic acid methyl ester: Carboxylic acid group on the fourth carbon.

Biphenyl-3-carboxylic acid ethyl ester: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Biphenyl 3-carboxylic acid methyl ester is unique due to the position of the carboxylic acid group on the third carbon, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to different physical and chemical properties compared to its analogs .

Biological Activity

Biphenyl 3-carboxylic acid methyl ester (BPCAME) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

BPCAME is characterized by the presence of a biphenyl structure with a carboxylic acid moiety that is esterified with methanol. This configuration enhances its solubility and bioavailability, making it a suitable candidate for various biological applications.

The biological activity of BPCAME is largely attributed to its ability to interact with specific molecular targets within biological systems. The methyl ester group increases the compound's lipophilicity, facilitating its penetration into cell membranes and enhancing its interaction with enzymes and receptors. This interaction can modulate various biological pathways, leading to diverse pharmacological effects.

Biological Activities

- Antimicrobial Activity : BPCAME has shown promising antimicrobial properties in various studies. It exhibits inhibitory effects against a range of pathogenic microorganisms, suggesting its potential as an antimicrobial agent.

- Anticancer Properties : Research indicates that BPCAME may possess anticancer activity. It has been studied for its ability to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

- Bone Health : Biphenyl carboxylic acid derivatives have been identified as inhibitors of osteoclast formation, which plays a crucial role in bone resorption. For instance, studies on related compounds have demonstrated their effectiveness in preventing ovariectomy-induced bone loss in animal models .

- Beta-Adrenoceptor Modulation : BPCAME has been investigated as a modulator of beta-3-adrenoceptors, which are involved in various physiological processes including metabolism and inflammation. This modulation may have implications for treating conditions such as obesity and diabetes .

Study 1: Anticancer Activity

A study conducted on BPCAME derivatives highlighted their ability to inhibit the growth of cancer cells. The compound was shown to disrupt the c-Myc-Max dimerization, a critical interaction for cancer cell proliferation. The results indicated significant inhibition at low micromolar concentrations, suggesting that BPCAME could serve as a lead compound for developing new anticancer therapies .

Study 2: Bone Resorption Inhibition

In another study focusing on bone health, biphenyl derivatives similar to BPCAME were tested for their effects on osteoclast activity. The most potent derivative exhibited an IC50 value of 1.3 μM, effectively inhibiting osteoclast formation without adversely affecting osteoblast function .

Research Findings Summary

Properties

IUPAC Name |

methyl 3-phenylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-16-14(15)13-9-5-8-12(10-13)11-6-3-2-4-7-11/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSRVCQMGFTUBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.